Thermal and Physical State Differentiation: Dihexyl vs. Shorter 2,2-Dialkyl-1,3-propanediols
The melting point within the 2,2-dialkyl-1,3-propanediol series correlates inversely with alkyl chain length, directly impacting processing. The dihexyl compound (C15) is a low-melting solid or viscous liquid, while 2,2-diethylpropane-1,3-diol (C7, MP 59-61 °C) and 2,2-dibutylpropane-1,3-diol (C11, MP 41-43 °C) are higher-melting solids . The predicted boiling point of the target compound is 305.0 °C at 760 mmHg . This progression demonstrates that the dihexyl substitution is sufficient to disrupt crystallinity at ambient conditions, a critical requirement for use as a liquid co-monomer or plasticizer in low-temperature polymerization reactions without requiring a solvent.
| Evidence Dimension | Melting Point / Physical State (Ambient Temperature) |
|---|---|
| Target Compound Data | Low-melting solid/viscous liquid; Predicted BP: 305.0±10.0 °C; Density: 0.901±0.06 g/cm³ |
| Comparator Or Baseline | 2,2-Diethylpropane-1,3-diol (C7): MP 59-61 °C (crystalline solid); 2,2-Dibutylpropane-1,3-diol (C11): MP 41-43 °C (solid) |
| Quantified Difference | >= ~40 °C depression in melting point relative to diethyl analog; transition from solid to liquid/semi-solid state at ambient processing temperatures. |
| Conditions | Comparative physical property data aggregated from vendor datasheets. |
Why This Matters
Procurement of liquid or low-melting diols is essential for solvent-free or low-temperature polymerization processes where solid diols like NPG or diethylpropanediol would require additional processing steps or energy input.
